tert-Butyl 3-bromo-5-methylbenzoate
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Overview
Description
tert-Butyl 3-bromo-5-methylbenzoate: is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-5-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-bromo-5-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Substitution: tert-Butyl 3-azido-5-methylbenzoate.
Reduction: tert-Butyl 3-bromo-5-methylbenzyl alcohol.
Oxidation: tert-Butyl 3-bromo-5-methylbenzoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-5-methylbenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of bioactive molecules .
Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles . Additionally, the ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl bromide: An organic compound with the formula C4H9Br, used as a standard reagent in synthetic organic chemistry.
tert-Butyl bromoacetate: A compound with the formula C6H11BrO2, used in the synthesis of various organic molecules.
tert-Butyl alcohol: The simplest tertiary alcohol with the formula (CH3)3COH, used as a solvent and intermediate in organic synthesis.
Uniqueness: tert-Butyl 3-bromo-5-methylbenzoate is unique due to the presence of both a bromine atom and a tert-butyl ester group on the benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as nucleophilic substitution and reduction, sets it apart from other similar compounds .
Biological Activity
tert-Butyl 3-bromo-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the following chemical structure:
- Molecular Formula : C12H15BrO2
- Molecular Weight : 271.15 g/mol
- CAS Number : 1708818-36-3
The compound features a tert-butyl group, a bromine atom at the 3-position, and a methyl group at the 5-position of the benzoate moiety, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth. The presence of the bromine atom is thought to enhance this activity by affecting membrane permeability or interfering with metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, disrupting metabolic processes critical for cell survival in pathogens or cancer cells.
- Receptor Modulation : It could potentially bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in target cells .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity in cancer cell lines | |
Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Study on Antimicrobial Activity
A study investigated the antimicrobial effects of various substituted benzoates, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study on Anticancer Activity
In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing a dose-dependent increase in apoptotic cells upon treatment with the compound .
Comparison with Related Compounds
The biological activity of this compound can be compared with other related compounds:
Compound | Structure Variation | Biological Activity |
---|---|---|
Tert-butyl 3-chloro-5-methylbenzoate | Chlorine instead of Bromine | Moderate antimicrobial activity |
Tert-butyl 4-bromo-5-methylbenzoate | Bromine at different position | Higher cytotoxicity |
These comparisons highlight how structural modifications can significantly influence biological properties.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPMJEFTUYRKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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